molecular formula C14H13ClN2O4S B13790490 N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide CAS No. 79-87-8

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide

Cat. No.: B13790490
CAS No.: 79-87-8
M. Wt: 340.8 g/mol
InChI Key: LZQPFRQJBCMKTR-UHFFFAOYSA-N
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Description

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is an organic compound with the molecular formula C14H13ClN2O4S and a molecular weight of 340.78 g/mol . This compound is characterized by the presence of an ethyl group, a chloro group, and a nitro group attached to a benzenesulfoanilide structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with aniline in the presence of a base, followed by the alkylation of the resulting sulfonamide with ethyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-chloro-5-nitrobenzenesulfoanilide
  • N-Propyl-2-chloro-5-nitrobenzenesulfoanilide
  • N-Ethyl-2-bromo-5-nitrobenzenesulfoanilide

Uniqueness

N-Ethyl-2-chloro-5-nitrobenzenesulfoanilide is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The combination of the chloro and nitro groups also provides distinct chemical properties that differentiate it from similar compounds .

Properties

CAS No.

79-87-8

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-ethyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2H2,1H3

InChI Key

LZQPFRQJBCMKTR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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